molecular formula C17H21NO B1524737 2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine CAS No. 1178482-91-1

2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine

Cat. No. B1524737
CAS RN: 1178482-91-1
M. Wt: 255.35 g/mol
InChI Key: LGFHYNNNCWRVMF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine, commonly known as 2-DPMP, is an organic compound belonging to the class of amines. It is a derivative of phenethylamine and is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 2-DPMP is a colorless, water-soluble solid with a melting point of approximately 98°C.

Scientific Research Applications

Metabolism and Reaction Pathways

  • Metabolic Pathways : A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identified several metabolic pathways in rats. These pathways involve deamination to aldehyde metabolites, which are then either reduced or oxidized to form corresponding alcohol and carboxylic acid metabolites. Other pathways involve O-desmethyl metabolites where the amino group is acetylated (Kanamori et al., 2002).

Chemical Synthesis and Modifications

  • Synthesis of Tetrahydroquinazolinones : The reaction of 1-amino-2-dimethylamino-ethane with o-methoxycarbonylphenyl isothiocyanate leads to the formation of 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones. This reaction demonstrates the potential of incorporating the 2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine structure in more complex heterocyclic compounds (Cherbuliez et al., 1967).

Polymer and Material Science

  • Polymer Precursors from Natural Oils : A process involving the methoxycarbonylation of commercial oils in the presence of a catalyst leads to the production of dimethyl 1,19-nonadecanedioate, which can be further processed into various polymeric materials. This highlights the potential of using the compound in the synthesis of environmentally friendly polymers (Furst et al., 2012).

Molecular Structure Analysis

  • Structural Analysis of Hydroxypyridinones : Studies on compounds similar to this compound have revealed insights into their molecular structures, specifically in the context of hydrogen-bonded dimeric pairs. Such studies are crucial for understanding the chemical behavior and potential applications of the compound in more complex molecular systems (Burgess et al., 1998).

properties

IUPAC Name

2-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-7-13(2)9-14(8-12)10-17(18)15-5-4-6-16(11-15)19-3/h4-9,11,17H,10,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFHYNNNCWRVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C2=CC(=CC=C2)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine
Reactant of Route 2
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine
Reactant of Route 3
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine
Reactant of Route 4
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine
Reactant of Route 5
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine
Reactant of Route 6
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine

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